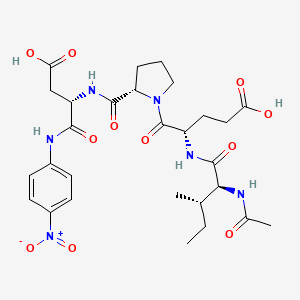
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate, also known as EMTC, is an important chemical compound used in scientific research. It is a thiazole derivative containing an amine group, a thiol group and a carboxylic acid group. EMTC has been studied extensively in recent years due to its potential applications in various areas of research, such as biochemistry, physiology, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EMTC.
Wissenschaftliche Forschungsanwendungen
- Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : This compound is used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .
- Method : The compound is synthesized and characterized by FTIR and NMR. Its antibacterial potential against multi-drug resistant clinical isolates is evaluated and minimum inhibitory concentration (MIC) values are determined .
- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
- Field : Biochemistry
- Application : Thiazole derivatives can act as antioxidants .
- Method : The antioxidant activity of thiazole derivatives can be evaluated using various in vitro assays, such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
- Results : The results can vary depending on the specific thiazole derivative and the assay used. However, some thiazole derivatives have shown significant antioxidant activity .
- Field : Neuroscience
- Application : Thiazole derivatives can have neuroprotective effects .
- Method : The neuroprotective effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease .
- Results : Some thiazole derivatives have shown promising neuroprotective effects, potentially by reducing oxidative stress, inflammation, and apoptosis in neuronal cells .
- Field : Oncology
- Application : Thiazole derivatives can have antitumor or cytotoxic effects .
- Method : The antitumor effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of cancer, such as cell proliferation assays, colony formation assays, and xenograft mouse models .
- Results : Some thiazole derivatives have shown significant antitumor effects, potentially by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth .
Antioxidant
Neuroprotective
Antitumor
- Field : Pharmacology
- Application : Thiazole derivatives have been observed to have antihypertensive activity .
- Method : The antihypertensive activity of thiazole derivatives can be evaluated using various in vitro and in vivo models of hypertension .
- Results : Some thiazole derivatives have shown significant antihypertensive effects, potentially by inhibiting angiotensin-converting enzyme (ACE) or blocking calcium channels .
- Field : Immunology
- Application : Thiazole derivatives can have anti-inflammatory effects .
- Method : The anti-inflammatory effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of inflammation, such as carrageenan-induced paw edema in rats .
- Results : Some thiazole derivatives have shown significant anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines or blocking the activation of inflammatory cells .
Antihypertensive
Anti-inflammatory
Eigenschaften
IUPAC Name |
ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDYIIMTWIRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401888 | |
| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate | |
CAS RN |
52868-64-1 | |
| Record name | Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52868-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 365623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052868641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52868-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)


![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)


![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)
![Benzoic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B1334747.png)


